molecular formula C24H28N2O2 B10916787 ethyl 3-[3,5-bis(3,4-dimethylphenyl)-1H-pyrazol-1-yl]propanoate CAS No. 1006323-04-1

ethyl 3-[3,5-bis(3,4-dimethylphenyl)-1H-pyrazol-1-yl]propanoate

Cat. No.: B10916787
CAS No.: 1006323-04-1
M. Wt: 376.5 g/mol
InChI Key: MUXBXDFYVMCHPW-UHFFFAOYSA-N
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Description

Ethyl 3-[3,5-bis(3,4-dimethylphenyl)-1H-pyrazol-1-yl]propanoate is an organic compound characterized by its complex structure, which includes a pyrazole ring substituted with dimethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[3,5-bis(3,4-dimethylphenyl)-1H-pyrazol-1-yl]propanoate typically involves the following steps:

  • Formation of the Pyrazole Ring: : The initial step involves the condensation of 3,4-dimethylphenylhydrazine with an appropriate diketone or β-keto ester to form the pyrazole ring. This reaction is usually carried out in the presence of an acid catalyst such as hydrochloric acid or acetic acid under reflux conditions.

  • Substitution Reaction: : The pyrazole ring is then subjected to a substitution reaction with ethyl 3-bromopropanoate. This step often requires a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution.

  • Purification: : The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Ethyl 3-[3,5-bis(3,4-dimethylphenyl)-1H-pyrazol-1-yl]propanoate can undergo oxidation reactions, particularly at the methyl groups on the phenyl rings. Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: : The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, targeting the ester group to yield the corresponding alcohol.

  • Substitution: : The pyrazole ring can participate in electrophilic substitution reactions, allowing for further functionalization. Reagents such as halogens (e.g., bromine, chlorine) and nitrating agents can be used under controlled conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Bromine in acetic acid for bromination; nitric acid for nitration.

Major Products

    Oxidation: Formation of carboxylic acids or ketones depending on the site of oxidation.

    Reduction: Conversion of the ester group to an alcohol.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Ethyl 3-[3,5-bis(3,4-dimethylphenyl)-1H-pyrazol-1-yl]propanoate has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: It is explored as a building block for the synthesis of novel polymers and materials with unique electronic and optical properties.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

    Biological Studies: Its interactions with biological macromolecules are investigated to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism by which ethyl 3-[3,5-bis(3,4-dimethylphenyl)-1H-pyrazol-1-yl]propanoate exerts its effects involves several molecular targets and pathways:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation.

    DNA Interaction: It can intercalate into DNA, disrupting replication and transcription processes, which is useful in anticancer strategies.

    Receptor Binding: The compound may bind to certain receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Ethyl 3-[3,5-bis(3,4-dimethylphenyl)-1H-pyrazol-1-yl]propanoate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

Ethyl 3-[3,5-bis(3,4-dimethylphenyl)-1H-pyrazol-1-yl]propanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical structure, synthesis, biological activities, and relevant case studies.

Chemical Structure and Properties

Molecular Formula : C24H28N2O2
Molecular Weight : 376.5 g/mol
CAS Number : 1006323-04-1

The compound features a pyrazole ring substituted with two 3,4-dimethylphenyl groups, which contribute to its biological activity. The presence of these substituents is crucial for its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the Pyrazole Ring : This is achieved through the reaction of hydrazine with appropriate carbonyl compounds.
  • Substitution Reactions : Electrophilic substitution introduces the dimethylphenyl groups onto the pyrazole ring.
  • Esterification : The final step involves esterification with ethyl propanoate under basic conditions.

Biological Activities

This compound exhibits a range of biological activities, including:

  • Antitumor Activity : Pyrazole derivatives have been shown to inhibit various cancer cell lines by targeting specific kinases such as BRAF(V600E) and EGFR. The structural modifications in this compound enhance its potency against these targets .
  • Anti-inflammatory Effects : Compounds in the pyrazole family have demonstrated significant anti-inflammatory properties by inhibiting pro-inflammatory cytokines like TNF-α and nitric oxide production .
  • Antimicrobial Properties : Research indicates that pyrazole derivatives can effectively combat bacterial infections by disrupting cell membranes and inhibiting bacterial growth .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntitumorInhibition of BRAF(V600E) and EGFR
Anti-inflammatoryInhibition of TNF-α and nitric oxide production
AntimicrobialDisruption of bacterial cell membranes

Case Study: Antitumor Activity

A study investigated the effects of various pyrazole derivatives on cancer cell lines. This compound was found to significantly inhibit cell proliferation in BRAF-mutated melanoma cells. The compound's structure was optimized to enhance binding affinity to the target kinase .

Case Study: Anti-inflammatory Activity

In another study, this compound exhibited potent anti-inflammatory effects in a murine model of endotoxin-induced inflammation. The compound reduced levels of pro-inflammatory cytokines significantly compared to controls .

Properties

CAS No.

1006323-04-1

Molecular Formula

C24H28N2O2

Molecular Weight

376.5 g/mol

IUPAC Name

ethyl 3-[3,5-bis(3,4-dimethylphenyl)pyrazol-1-yl]propanoate

InChI

InChI=1S/C24H28N2O2/c1-6-28-24(27)11-12-26-23(21-10-8-17(3)19(5)14-21)15-22(25-26)20-9-7-16(2)18(4)13-20/h7-10,13-15H,6,11-12H2,1-5H3

InChI Key

MUXBXDFYVMCHPW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCN1C(=CC(=N1)C2=CC(=C(C=C2)C)C)C3=CC(=C(C=C3)C)C

Origin of Product

United States

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